Welcome to the BenchChem Online Store!
molecular formula C11H11N3O2 B096125 2,4-Dimethoxy-6-phenyl-1,3,5-triazine CAS No. 18213-73-5

2,4-Dimethoxy-6-phenyl-1,3,5-triazine

Cat. No. B096125
M. Wt: 217.22 g/mol
InChI Key: MBOHQAALDUADLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07026478B2

Procedure details

A solution of phenylmagnesium bromide (1M in THF, 3.9 mL, 3.9 mmol) is added to a solution of 2-chloro-4,6-dimethoxy-1,3,5-triazine (300 mg, 1.70 mmol) and Fe(acac)3 (30 mg, 0.085 mmol) in THF (10 mL) at −30° C. After stirring for 30 min at that temperature, the reaction is quenched with brine, the aqueous layer is extracted with Et2O, the combined organic phases are dried over Na2SO4 and evaporated, and the residue is purified by flash chromatography (hexane/ethyl acetate, 10:1). After eluting a first fraction containing biphenyl (103 mg), one obtains 2-phenyl-4,6-dimethoxy-1,3,5-triazine as a colorless solid (231 mg, 63%). 1H NMR (300 MHz, CD2Cl2) δ 8.47 (d, 2H), 7.47–7.56 (m, 3H), 4.08 (s, 3H). 13C NMR (75 MHz, CD2Cl2) δ 175.0, 173.3, 135.6, 133.0, 129.2, 128.8, 55.4.
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
[Compound]
Name
Fe(acac)3
Quantity
30 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([Mg]Br)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[C:10]1[N:15]=[C:14]([O:16][CH3:17])[N:13]=[C:12]([O:18][CH3:19])[N:11]=1>C1COCC1>[C:1]1([C:10]2[N:15]=[C:14]([O:16][CH3:17])[N:13]=[C:12]([O:18][CH3:19])[N:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
3.9 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br
Name
Quantity
300 mg
Type
reactant
Smiles
ClC1=NC(=NC(=N1)OC)OC
Name
Fe(acac)3
Quantity
30 mg
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 min at that temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction is quenched with brine
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases are dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue is purified by flash chromatography (hexane/ethyl acetate, 10:1)
WASH
Type
WASH
Details
After eluting a first fraction
ADDITION
Type
ADDITION
Details
containing biphenyl (103 mg), one

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC(=NC(=N1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 231 mg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.